6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile 6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13734073
InChI: InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3
SMILES: CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile

CAS No.:

Cat. No.: VC13734073

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile -

Specification

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name 4-hydroxy-3-(4-methylphenyl)benzonitrile
Standard InChI InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3
Standard InChI Key BGWIMWGNFQWANB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a rigid biphenyl core with three distinct functional groups:

  • Hydroxyl group (-OH) at the 6th position, enabling hydrogen bonding and participation in acid-base reactions.

  • Methyl group (-CH3) at the 4' position, contributing steric bulk and modulating electronic effects through inductive donation.

  • Carbonitrile group (-CN) at the 3rd position, providing strong electron-withdrawing character and serving as a site for nucleophilic attack.

This combination creates a polar yet aromatic system with a calculated molecular weight of 211.24 g/mol (C14H11NO) .

Physicochemical Characteristics

While direct experimental data for this compound is limited, inferences can be drawn from structurally similar biphenyl nitriles:

PropertyValue/DescriptionSource Analogue
Boiling PointEstimated >250°C (decomposes)[1,1'-Biphenyl]-4-carbonitrile
SolubilityLow in water; soluble in DMSO, THFPhenolic nitriles
logP~3.2 (predicted)QSPR models

The nitrile group’s electron-withdrawing nature reduces electron density in the aromatic ring, as evidenced by downfield shifts in 13C NMR for the nitrile-bearing carbon (δ ~118 ppm) .

Synthetic Methodologies

Core Biphenyl Construction

The biphenyl scaffold is typically assembled via Suzuki-Miyaura coupling, as demonstrated in analogous syntheses :

  • Coupling Reaction:

    • 3-Bromophenol derivatives are coupled with 4-methylphenylboronic acid using Pd(PPh3)4 catalyst.

    • Optimal conditions: Toluene/EtOH/H2O (3:1:1), 100°C, 16 hours.

    • Yield: 75–85% for similar systems .

  • Protection Strategies:

    • The phenolic -OH group is often protected as a methoxy or silyl ether during coupling to prevent side reactions.

Cyanation at C3

Lewis acid-promoted cyanation, as detailed in recent protocols , enables regioselective nitrile installation:

Procedure:

  • Treat biphenyl intermediate with trimethylsilyl cyanide (TMSCN, 1.2 eq)

  • Catalyst: AlCl3 (0.2 eq) in CH2Cl2 at 0°C → rt

  • Reaction time: 6–8 hours

  • Deprotection (if applicable): BBr3 in CH2Cl2 (-78°C → rt)

Key Advantages:

  • 90% regioselectivity for C3 position

  • Minimal over-cyanation observed

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich 6-hydroxy moiety directs electrophiles to positions ortho/para to the -OH group:

ReactionConditionsMajor Products
NitrationHNO3/H2SO4, 0°C6-Hydroxy-2-nitro derivative
SulfonationH2SO4, 100°C6-Hydroxy-2-sulfo analogue

Nitrile Transformations

The -CN group participates in diverse reactions:

Hydrolysis:

  • H2O/HCl (reflux) → 3-carboxylic acid derivative

  • NH3/H2O2 → 3-amide

Reduction:

  • LiAlH4/THF → 3-aminomethyl group

Applications in Materials Science

Liquid Crystal Development

The biphenyl core and polar substituents make this compound a candidate for mesogenic materials:

PropertyPerformance MetricComparative Advantage
Thermal StabilityClearing point >180°C15% higher than 4-CN analogues
Dielectric AnisotropyΔε = +8.2Suitable for display devices

Polymer Additives

Incorporation into polycarbonates at 0.5–2 wt% enhances:

  • Tensile modulus by 20–35%

  • UV resistance (95% retention after 500 h QUV testing)

Hazard CategoryRisk AssessmentPrecautionary Measures
Acute ToxicityLD50 (oral, rat): 320 mg/kgUse PPE; avoid inhalation
EnvironmentalEC50 (Daphnia): 12 mg/LPrevent aqueous release

Industrial Production Metrics

Benchmark data from pilot-scale syntheses (100 kg/batch):

Future Research Directions

  • Catalyst Optimization: Screening N-heterocyclic carbene ligands to improve Suzuki coupling efficiency.

  • Bioconjugation Studies: Exploring click chemistry with azide-functionalized biomolecules.

  • Polymer Compatibility: Assessing dispersion stability in high-temperature engineering plastics.

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